molecular formula C21H22N2O3 B12701510 2-Ethyl-9-hydroxy-5,11-dimethyl-6H-pyrido(4,3-b)carbazolium acetate CAS No. 70173-24-9

2-Ethyl-9-hydroxy-5,11-dimethyl-6H-pyrido(4,3-b)carbazolium acetate

Cat. No.: B12701510
CAS No.: 70173-24-9
M. Wt: 350.4 g/mol
InChI Key: WKGUXODNZRETGT-UHFFFAOYSA-N
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Description

2-Ethyl-9-hydroxy-5,11-dimethyl-6H-pyrido(4,3-b)carbazolium acetate is a complex organic compound with the molecular formula C26H33N3O3 It is known for its unique structure, which includes a pyrido[4,3-b]carbazolium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-9-hydroxy-5,11-dimethyl-6H-pyrido(4,3-b)carbazolium acetate typically involves multiple steps. One common method starts with the preparation of the pyrido[4,3-b]carbazole core, followed by the introduction of the ethyl, hydroxy, and dimethyl groups through various chemical reactions. The final step involves the formation of the acetate salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-9-hydroxy-5,11-dimethyl-6H-pyrido(4,3-b)carbazolium acetate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the pyrido[4,3-b]carbazolium core.

    Substitution: Various substituents can be introduced at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Ethyl-9-hydroxy-5,11-dimethyl-6H-pyrido(4,3-b)carbazolium acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a fluorescent probe for studying biological systems.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-Ethyl-9-hydroxy-5,11-dimethyl-6H-pyrido(4,3-b)carbazolium acetate involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent. Additionally, the compound can bind to specific proteins, affecting their activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 9-Hydroxy-5,11-dimethyl-2-(2-(piperidyl)ethyl)-6H-pyrido(4,3-b)carbazolium acetate
  • 2,4-Dimethyl-6H-pyrido[3,2-b]carbazole
  • 9-Hydroxy-2-(2-piperidinylethyl)ellipticinium acetate

Uniqueness

Compared to similar compounds, 2-Ethyl-9-hydroxy-5,11-dimethyl-6H-pyrido(4,3-b)carbazolium acetate stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and its potential as a versatile tool in scientific research.

Properties

CAS No.

70173-24-9

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

2-ethyl-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;acetate

InChI

InChI=1S/C19H18N2O.C2H4O2/c1-4-21-8-7-14-12(3)19-18(11(2)16(14)10-21)15-9-13(22)5-6-17(15)20-19;1-2(3)4/h5-10,22H,4H2,1-3H3;1H3,(H,3,4)

InChI Key

WKGUXODNZRETGT-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=CC2=C(C3=C(C(=C2C=C1)C)NC4=C3C=C(C=C4)O)C.CC(=O)[O-]

Origin of Product

United States

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